4-oxo-4H,5H-pyrazolo[1,5-a]pyrazine-7-carbaldehyde
Description
Structure
3D Structure
Properties
CAS No. |
2731014-71-2 |
|---|---|
Molecular Formula |
C7H5N3O2 |
Molecular Weight |
163.13 g/mol |
IUPAC Name |
4-oxo-5H-pyrazolo[1,5-a]pyrazine-7-carbaldehyde |
InChI |
InChI=1S/C7H5N3O2/c11-4-5-3-8-7(12)6-1-2-9-10(5)6/h1-4H,(H,8,12) |
InChI Key |
ZRTVPPKFYXJBRI-UHFFFAOYSA-N |
Canonical SMILES |
C1=C2C(=O)NC=C(N2N=C1)C=O |
Purity |
95 |
Origin of Product |
United States |
Synthetic Methodologies for 4 Oxo 4h,5h Pyrazolo 1,5 a Pyrazine 7 Carbaldehyde and Analogues
Historical Development of Pyrazolo[1,5-a]pyrazine (B3255129) Synthesis
The construction of the pyrazolo[1,5-a]pyrazine scaffold has been a subject of study for decades, driven by the diverse biological activities exhibited by this class of compounds. The synthetic approaches have evolved from classical cyclization reactions to more sophisticated and efficient modern methodologies.
Early Approaches to the Core Heterocycle
The historical development of synthetic routes to pyrazolo[1,5-a]pyrimidines, a closely related and analogous heterocyclic system, dates back to the mid-20th century. nih.gov Early research efforts were primarily centered on the synthesis and chemical reactivity of the fused ring system, with a focus on various cyclization reactions of suitable precursors. nih.gov These foundational methods often involved the condensation of a pyrazole (B372694) derivative containing an amino group with a 1,2- or 1,3-dielectrophilic species to construct the second ring. For the pyrazolo[1,5-a]pyrazine core, this typically involves the reaction of an aminopyrazole with a α-dicarbonyl compound or its equivalent, leading to the formation of the pyrazine (B50134) ring.
Evolution of Synthetic Strategies for Pyrazolo[1,5-a]pyrazine-4(5H)-ones
The synthesis of the pyrazolo[1,5-a]pyrazin-4(5H)-one substructure has seen significant advancements, moving towards greater efficiency and molecular diversity. One modern approach involves the microwave-assisted, one-step, and solvent-free reaction of ethyl 1-(2-oxo-2-phenylethyl)-3-phenyl-1H-pyrazole-5-carboxylate derivatives with amines like 2-(2-aminoethoxy)ethanol (B1664899) or 2-morpholinoethanamine. This method provides good yields and simplifies the synthetic process considerably. nih.gov
Another strategy involves the controlled cyclization of β-amidomethyl vinyl sulfones via an intramolecular aza-Michael reaction. This reaction can be optimized using various bases and solvents to produce dihydropyrazolo[1,5-a]pyrazin-4(5H)-ones. mdpi.com More recently, a scaffold-hopping strategy has led to the development of synthetic routes for 6,7-dihydropyrazolo[1,5-a]pyrazin-4-one derivatives as potential therapeutic agents. nih.gov These evolving strategies highlight a trend towards milder reaction conditions, higher efficiency, and the generation of libraries of compounds for biological screening.
Targeted Synthesis of 4-oxo-4H,5H-pyrazolo[1,5-a]pyrazine-7-carbaldehyde
The direct synthesis of this compound can be approached through several strategic pathways, including building the heterocycle with a pre-functionalized precursor or by adding the formyl group to the pre-formed bicyclic core.
Condensation and Cyclization Reactions Utilizing 7-Position Precursors
While direct synthesis from a precursor already bearing a carbaldehyde or a masked equivalent at the eventual 7-position is plausible, the literature more commonly describes the functionalization of the 7-position after the formation of the pyrazolo[1,5-a]pyrazine ring system. However, a viable strategy involves the synthesis of analogues such as methyl 4-oxo-4,5-dihydropyrazolo[1,5-a]-pyrazine-7-carboxylates. researchgate.net These carboxylate derivatives can serve as key intermediates, which can then be reduced to the corresponding alcohol and subsequently oxidized to the target 7-carbaldehyde using standard organic chemistry methodologies. This two-step functional group transformation from an ester provides a reliable route to the desired aldehyde.
One-Pot Multicomponent Reactions for Pyrazolo[1,5-a]pyrazine Scaffold Formation
Multicomponent reactions (MCRs) have become a powerful tool in organic synthesis due to their efficiency, atom economy, and ability to generate complex molecules in a single step. distantreader.org While a specific MCR for the direct synthesis of this compound is not extensively documented, the principles have been widely applied to analogous systems like pyrazolo[1,5-a]quinazolines and pyrazolo[1,5-a]pyrimidines. distantreader.orgnih.gov
These reactions often involve the condensation of an aminopyrazole, an aldehyde, and a third component with an active methylene (B1212753) group. distantreader.org For instance, a plausible MCR for the target scaffold could involve the reaction of a 3-aminopyrazole, a glyoxal (B1671930) derivative (to introduce the C6 and C7 carbons, with one being the aldehyde), and a component to form the pyrazinone ring. The general strategy for synthesizing pyrazolo[1,5-a]pyrimidines often involves the reaction of 3-aminopyrazoles with 1,3-biselectrophilic compounds, a concept adaptable to MCRs for pyrazolo[1,5-a]pyrazines. mdpi.com
| Reaction Type | Components | Resulting Scaffold | Reference |
| MCR | 3-Aminopyrazole, Aldehyde, Cyclohexanone | Pyrazolo[1,5-a]quinazoline | distantreader.org |
| MCR | Aminopyrazole, Aldehyde, Sulfoxonium ylide | Pyrazolo[1,5-a]pyrimidine (B1248293) | nih.gov |
| Cyclocondensation | 3-Aminopyrazole, 1,3-Diketone | Pyrazolo[1,5-a]pyrimidine | mdpi.com |
Formylation Strategies for Heterocyclic Systems
Direct formylation of the pre-formed pyrazolo[1,5-a]pyrazin-4-one core is a highly effective strategy for introducing the carbaldehyde group at the 7-position.
A recently developed method provides a straightforward route to formylate substituted pyrazolo[1,5-a]pyrazines at the C7 position. This reaction utilizes N,N,N′,1,1,1-hexamethylsilanecarboximidamide, which exists in equilibrium with its carbene form. This carbene inserts into the most acidic C–H bond of the heterocycle, which is calculated to be at the 7-position. The resulting aminals can be readily hydrolyzed to afford the corresponding 7-carbaldehyde derivatives in high yields. researchgate.net
Another widely used and classical method for the formylation of electron-rich heterocyclic systems is the Vilsmeier-Haack reaction. semanticscholar.org This reaction employs a Vilsmeier reagent, typically generated from phosphorus oxychloride and a disubstituted formamide (B127407) like N,N-dimethylformamide (DMF). This method has been successfully applied to a variety of pyrazole derivatives to introduce a formyl group, suggesting its applicability to the pyrazolo[1,5-a]pyrazine system. semanticscholar.org
| Formylation Method | Reagent(s) | Position | Key Feature | Reference |
| Carbene Insertion | N,N,N′,1,1,1-Hexamethylsilanecarboximidamide | C7 | High regioselectivity for the most acidic C-H bond. | researchgate.net |
| Vilsmeier-Haack | POCl₃, DMF | Electron-rich positions | Classical, widely applicable method for heterocycles. | semanticscholar.org |
Advanced Synthetic Techniques and Green Chemistry Protocols
The synthesis of this compound and its analogues has benefited significantly from the adoption of advanced synthetic techniques and green chemistry principles. These modern approaches aim to enhance reaction efficiency, reduce environmental impact, and improve selectivity. Methodologies such as microwave-assisted synthesis, ultrasonic irradiation, and catalyst-free reactions are at the forefront of these innovations, offering substantial advantages over traditional heating methods.
Microwave-Assisted and Ultrasonic Irradiation Methods
Microwave-assisted organic synthesis and ultrasonic irradiation have emerged as powerful tools for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. rsc.orgsci-hub.se These techniques are particularly valuable in the synthesis of heterocyclic compounds like pyrazolo[1,5-a]pyrazines.
Microwave irradiation facilitates efficient and uniform heating of the reaction mixture, which can significantly reduce reaction times from hours to minutes. nih.govnih.gov For instance, the cyclocondensation reaction of 3,5-diaminopyrazoles with β-enaminone in acetic acid to form pyrazolo[1,5-a]pyrimidines has been achieved in 20–30 minutes at 110°C under microwave irradiation, yielding products in the range of 75–94%. rsc.org Another example involves a pyridine-catalyzed synthesis of pyrazolo[1,5-a]pyrimidines, which was completed in 3–8 minutes at 140°C. rsc.org
Ultrasonic irradiation, another green synthetic approach, utilizes acoustic cavitation to promote chemical reactions. bme.hunih.gov This method has been successfully applied to the synthesis of pyrazolo[1,5-a]pyrimidines in aqueous media, demonstrating its potential for environmentally friendly processes. bme.hueurjchem.com The cyclocondensation of 4-alkoxy-1,1,1-trifluoro-3-alken-2-ones with 3-amino-5-methyl-1H-pyrazole, for example, is completed in just 5 minutes under ultrasonic irradiation at 75°C, with yields ranging from 61-98%. nih.govresearchgate.net These methods not only accelerate reactions but also often result in cleaner product profiles with easier work-up procedures. nih.govresearchgate.net
Table 1: Comparison of Microwave-Assisted and Ultrasonic Irradiation Methods for Pyrazolo[1,5-a]pyrimidine Analogue Synthesis
| Method | Reactants | Conditions | Reaction Time | Yield (%) | Reference |
|---|---|---|---|---|---|
| Microwave | 3,5-diaminopyrazoles, β-enaminone | Acetic acid, 110°C, 800W | 20-30 min | 75-94 | rsc.org |
| Microwave | 3,5-diaminopyrazoles, hydrazonoyl dicyanides | Pyridine, Ethanol (B145695), 140°C | 3-8 min | Good | rsc.org |
| Ultrasonic | 4-alkoxy-1,1,1-trifluoro-3-alken-2-ones, 3-amino-5-methyl-1H-pyrazole | Ethanol, 75°C | 5 min | 61-98 | nih.govresearchgate.net |
| Ultrasonic | Aminopyrazoles, symmetric/non-symmetric alkynes | KHSO₄, Aqueous ethanol | - | Good | bme.huresearchgate.net |
Catalyst-Free and Environmentally Conscious Methodologies
The development of catalyst-free and environmentally benign synthetic methods is a cornerstone of green chemistry. sci-hub.se These approaches aim to minimize waste and avoid the use of often toxic and expensive catalysts. For the synthesis of pyrazolo[1,5-a]pyrazine analogues, several catalyst-free methods have been reported, often in conjunction with green solvents like water or under solvent-free conditions. researchgate.netresearchgate.net
One notable catalyst-free approach involves the reaction of 1,2-allenic ketones with aminopyrazoles under very mild conditions, which proceeds with excellent regioselectivity. rsc.org Another strategy describes the reaction of dialkyl acetylenedicarboxylates with 3-substituted 1H-1,2,4-triazoles or 3-amino-5-methyl-1H-pyrazole without a catalyst to produce fused six-membered rings. researchgate.net
The use of deep eutectic solvents (DES) represents another environmentally conscious methodology. These solvents are biodegradable, have low toxicity, and can be recycled. ias.ac.in The synthesis of pyrazolo[1,5-a]pyrimidine derivatives has been successfully carried out in DES, highlighting the potential of these green solvents in heterocyclic synthesis. ias.ac.in Furthermore, conducting reactions in aqueous media is a highly desirable green approach. researchgate.net The synthesis of pyrazolo[1,5-a]pyrimidin-7(4H)-one derivatives has been achieved in aqueous ethanol under ultrasonic irradiation, demonstrating a combination of green techniques. bme.hu
Table 2: Environmentally Conscious Methodologies for Pyrazolo[1,5-a]pyrimidine Analogue Synthesis
| Methodology | Reactants | Conditions | Key Advantage | Reference |
|---|---|---|---|---|
| Catalyst-Free | 1,2-allenic ketones, aminopyrazoles | Mild conditions | Avoids catalyst, high regioselectivity | rsc.org |
| Catalyst-Free | Dialkyl acetylenedicarboxylates, aminopyrazoles | - | Simple, effectual, and quick method | researchgate.net |
| Deep Eutectic Solvents | 7-amino-5-methylpyrazolo[1,5-a]pyrimidine-3-carbonitrile, various reagents | DES | Recyclable and biodegradable solvent | ias.ac.in |
| Aqueous Media | Aminopyrazoles, symmetric/non-symmetric alkynes | Ultrasonic irradiation | Use of water as a green solvent | bme.hu |
Chemo- and Regioselectivity in Pyrazolo[1,5-a]pyrazine Synthesis
Controlling chemo- and regioselectivity is a critical aspect of synthesizing complex molecules like substituted pyrazolo[1,5-a]pyrazines, as it dictates the final arrangement of functional groups on the heterocyclic core. The reaction of unsymmetrical reagents can potentially lead to the formation of multiple isomers, making selective synthesis challenging yet crucial.
A highly efficient and regioselective synthesis of pyrazolo[1,5-a]pyrimidines has been developed through the reaction of 1,2-allenic ketones with aminopyrazoles. rsc.org This reaction proceeds under extremely mild, catalyst-free conditions and demonstrates excellent control over the regiochemical outcome. rsc.org The regioselectivity is influenced by the substitution pattern of the allenic ketone. rsc.org
Another strategy to control regioselectivity involves adjusting the stoichiometry of the reactants. For example, in the reaction of aminopyrazoles with diethyl malonate, using an excess of diethyl malonate leads to the expected pyrazolo[1,5-a]pyrimidine. However, using a stoichiometric amount of the malonate under neat heating conditions can alter the reaction pathway. nih.gov Microwave-assisted synthesis has also been shown to provide high regioselectivity in the formation of pyrazolo[1,5-a]pyrimidine derivatives. nih.gov The choice of solvent and catalyst can also play a pivotal role in directing the regioselectivity of the cyclization process, allowing for the precise placement of substituents on the pyrimidine (B1678525) ring. nih.gov
Table 3: Approaches to Control Selectivity in Pyrazolo[1,5-a]pyrimidine Analogue Synthesis
| Approach | Reactants | Conditions | Outcome | Reference |
|---|---|---|---|---|
| Substrate Control | 1,2-allenic ketones, aminopyrazoles | Catalyst-free, mild conditions | Excellent regioselectivity | rsc.org |
| Stoichiometric Control | Aminopyrazoles, diethyl malonate | Neat heating, stoichiometric reactants | Alters reaction pathway to favor a different product | nih.gov |
| Microwave-Assisted Synthesis | 3-oxo-2-(2-arylhydrazinylidene) butanenitriles, 5-amino-1H-pyrazoles | Solvent-free | Regioselective synthesis of functionalized derivatives | nih.gov |
| Solvent/Catalyst Choice | Aminopyrazoles, enaminones/chalcone | Various | Influences reactivity and selectivity of cyclization | nih.gov |
Reactivity and Chemical Transformations of 4 Oxo 4h,5h Pyrazolo 1,5 a Pyrazine 7 Carbaldehyde
Reactions of the Aldehyde Moiety at C-7
The aldehyde group at the C-7 position is a versatile functional handle for introducing molecular complexity. It participates in a range of reactions typical of aromatic aldehydes, including nucleophilic additions, condensations, oxidations, reductions, and multi-component reactions.
Nucleophilic Addition Reactions and Condensation Processes
The formyl group of 4-oxo-4H,5H-pyrazolo[1,5-a]pyrazine-7-carbaldehyde is susceptible to nucleophilic attack, leading to a variety of addition products. While specific examples involving this exact molecule are not extensively documented, the reactivity can be inferred from analogous heterocyclic aldehydes.
Condensation reactions, such as the Knoevenagel condensation, represent a key transformation. This reaction involves the base-catalyzed condensation of the aldehyde with compounds containing active methylene (B1212753) groups. For instance, reaction with malononitrile or ethyl cyanoacetate would yield the corresponding dicyanovinyl or cyanovinyl derivatives, which are valuable intermediates for further synthetic manipulations. A similar Knoevenagel-type condensation has been reported for 2-methyl-thiazolo[4,5-b]pyrazines, highlighting the reactivity of aldehydes on pyrazine-containing fused systems nih.gov.
Another important condensation process is the reaction with hydrazines or their derivatives to form hydrazones. For example, condensation of a related 5-alkynylpyrazole-4-carbaldehyde with p-toluenesulfonyl hydrazide is a key step in a multicomponent reaction to form a new heterocyclic system researchgate.net. This demonstrates the capability of the aldehyde on a pyrazole-based scaffold to readily undergo condensation.
The table below summarizes potential condensation reactions of the title compound based on established chemical principles.
| Reagent | Reaction Type | Product Type |
| Malononitrile | Knoevenagel Condensation | 2-(4-oxo-4,5-dihydropyrazolo[1,5-a]pyrazin-7-yl)methylene)malononitrile |
| Ethyl Cyanoacetate | Knoevenagel Condensation | Ethyl 2-cyano-3-(4-oxo-4,5-dihydropyrazolo[1,5-a]pyrazin-7-yl)acrylate |
| Hydrazine | Hydrazone Formation | (E)-(4-oxo-4,5-dihydropyrazolo[1,5-a]pyrazin-7-yl)methanone hydrazone |
| Hydroxylamine | Oxime Formation | (E)-(4-oxo-4,5-dihydropyrazolo[1,5-a]pyrazin-7-yl)methanone oxime |
| Wittig Reagents (e.g., Ph3P=CH2) | Wittig Olefination | 7-Vinyl-5H-pyrazolo[1,5-a]pyrazin-4(4H)-one |
Oxidation-Reduction Chemistry of the Formyl Group
The oxidation state of the formyl group can be readily modified. Oxidation of the aldehyde furnishes the corresponding carboxylic acid, while reduction yields a hydroxymethyl group.
Oxidation: The aldehyde can be oxidized to a 4-oxo-4,5-dihydropyrazolo[1,5-a]pyrazine-7-carboxylic acid. Standard oxidizing agents such as potassium permanganate (KMnO4) or chromic acid are suitable for this transformation. The synthesis of related pyrazine (B50134) carboxylic acids through the oxidation of substituted quinoxalines has been demonstrated, supporting the feasibility of this reaction researchgate.net. A pertinent study describes the synthesis of methyl 4-oxo-4,5-dihydropyrazolo[1,5-a]pyrazine-7-carboxylates via palladium-catalyzed carbonylation of 7-iodo precursors, which are then hydrolyzed to the carboxylic acid osi.lv. This indicates that the carboxylic acid derivative is a stable and accessible compound.
Reduction: The formyl group can be reduced to a primary alcohol, yielding (4-oxo-4,5-dihydropyrazolo[1,5-a]pyrazin-7-yl)methanol. This is typically achieved using mild reducing agents like sodium borohydride (NaBH4) to avoid reduction of the heterocyclic core. A review on pyrazolo[1,5-a]pyrimidines mentions reduction reactions as a pathway for subsequent functionalization, implying the compatibility of the heterocyclic system with reducing conditions nih.gov.
The table below outlines the products of these redox reactions.
| Reaction Type | Reagent Example | Product Name |
| Oxidation | Potassium Permanganate (KMnO4) | 4-oxo-4,5-dihydropyrazolo[1,5-a]pyrazine-7-carboxylic acid |
| Reduction | Sodium Borohydride (NaBH4) | (4-oxo-4,5-dihydropyrazolo[1,5-a]pyrazin-7-yl)methanol |
Functionalization through Multi-Component Reactions (e.g., Ugi-Smiles)
Multi-component reactions (MCRs) offer an efficient strategy for rapidly building molecular complexity from simple starting materials. The aldehyde functionality of the title compound makes it a suitable candidate for isocyanide-based MCRs like the Ugi and Passerini reactions.
The Ugi-Smiles reaction, a variation of the Ugi four-component reaction, involves an aldehyde, an amine, an isocyanide, and an electron-deficient phenol. While the use of heterocyclic aldehydes in classic Ugi reactions is known, their application in the Ugi-Smiles coupling has been more limited nih.gov. However, successful Ugi-Smiles couplings have been reported for furan and thiophene-based aldehydes, suggesting that other heterocyclic aldehydes, including this compound, could be viable substrates nih.govsemanticscholar.orgbeilstein-journals.orgproquest.com. Such a reaction would lead to the formation of complex N-arylamide structures in a single step.
Similarly, the Passerini three-component reaction, which combines an aldehyde, a carboxylic acid, and an isocyanide, could be employed to synthesize α-acyloxy amides wikipedia.orgbeilstein-journals.orgnih.gov. The high functional group tolerance of isocyanides makes these reactions powerful tools for creating diverse chemical libraries from the pyrazolo[1,5-a]pyrazine (B3255129) scaffold.
Transformations of the Pyrazolo[1,5-a]pyrazine Heterocyclic Core
Beyond the aldehyde group, the heterocyclic core itself offers opportunities for functionalization, primarily through substitution and transition metal-catalyzed coupling reactions.
Electrophilic and Nucleophilic Aromatic Substitution on the Pyrazine Ring
The electronic nature of the pyrazolo[1,5-a]pyrazine system, characterized by the presence of multiple nitrogen atoms, influences its susceptibility to aromatic substitution. The pyrazine ring is generally electron-deficient, making it resistant to electrophilic aromatic substitution unless activated by electron-donating groups. Conversely, this electron deficiency makes the ring more amenable to nucleophilic aromatic substitution, particularly when a good leaving group is present.
Electrophilic Substitution: Direct electrophilic substitution on the pyrazine ring of the title compound is challenging. However, halogenation of the more electron-rich pyrazole (B372694) ring in the parent pyrazolo[1,5-a]pyrimidine (B1248293) system is known to occur, typically at the 3-position nih.govresearchgate.net. For instance, N-iodosuccinimide (NIS) can be used for iodination researchgate.net. Nitration of pyrazolo[1,5-a]pyrimidines can lead to substitution at the 3- or 6-position depending on the reaction conditions nih.gov. In a related system, electrophilic nitration has been shown to target the C3 position of the pyrazine ring evitachem.com.
Nucleophilic Substitution: A more viable strategy for functionalizing the pyrazine ring is through nucleophilic aromatic substitution (SNAr). This typically requires the pre-installation of a leaving group, such as a halogen. It has been reported that pyrazolo[1,5-a]pyrazine-4(5H)-ones can be converted to 4-bromopyrazolo[1,5-a]pyrazines using reagents like phosphorus tribromoxide researchgate.net. These bromo derivatives are electrophilic substrates that can react with various nucleophiles. For example, their reaction with thiophenols in the presence of a base yields 4-arylthio-pyrazolo[1,5-a]pyrazines researchgate.net. The C-7 position in the related pyrazolo[1,5-a]pyrimidine core is also known to be susceptible to nucleophilic aromatic substitution nih.gov.
Transition Metal-Catalyzed Coupling Reactions for Diversification
Transition metal-catalyzed cross-coupling reactions are powerful methods for the diversification of heterocyclic cores. To utilize these methods, the 4-oxo group is typically converted into a halide or triflate leaving group. As mentioned, the conversion of the 4-oxo functionality to a 4-bromo derivative has been achieved researchgate.net. This 4-bromo-pyrazolo[1,5-a]pyrazine can then serve as a substrate for various palladium-catalyzed coupling reactions.
Suzuki-Miyaura Coupling: This reaction pairs the halo-pyrazolo[1,5-a]pyrazine with an aryl or vinyl boronic acid to form new C-C bonds. This method has been successfully applied to synthesize 4-aryl(hetaryl)pyrazolo[1,5-a]pyrazines from 4-bromopyrazolo[1,5-a]pyrazines dntb.gov.uaenamine.net. The Suzuki-Miyaura reaction is widely used for functionalizing related pyrazolo[1,5-a]pyrimidine systems, demonstrating its broad applicability nih.govnih.govresearchgate.netrsc.org.
Sonogashira Coupling: This coupling reaction introduces alkyne moieties by reacting the halo-heterocycle with a terminal alkyne in the presence of palladium and copper catalysts wikipedia.orgorganic-chemistry.org. This reaction is well-established for various bromo-substituted pyrazolo[1,5-a]pyrimidines and 5-chloropyrazole-4-carbaldehydes, indicating its potential for creating alkynyl-substituted pyrazolo[1,5-a]pyrazines nih.govresearchgate.netresearchgate.net.
Buchwald-Hartwig Amination: This reaction forms C-N bonds by coupling the halo-heterocycle with primary or secondary amines wikipedia.orgorganic-chemistry.org. It is a powerful tool for introducing diverse amino groups onto the heterocyclic core and has been successfully applied to 4-halo-1H-pyrazoles researchgate.netnih.gov.
The table below provides an overview of common coupling reactions applicable to the halogenated pyrazolo[1,5-a]pyrazine core.
| Reaction Name | Coupling Partner | Catalyst System (Typical) | Product Type |
| Suzuki-Miyaura | Aryl/Vinyl Boronic Acid | Pd catalyst (e.g., Pd(PPh3)4), Base | 4-Aryl/Vinyl-pyrazolo[1,5-a]pyrazine |
| Sonogashira | Terminal Alkyne | Pd catalyst, Cu(I) co-catalyst, Base | 4-Alkynyl-pyrazolo[1,5-a]pyrazine |
| Heck | Alkene | Pd catalyst, Base | 4-Alkenyl-pyrazolo[1,5-a]pyrazine |
| Buchwald-Hartwig | Amine | Pd catalyst, Ligand, Base | 4-Amino-pyrazolo[1,5-a]pyrazine |
Ring-Opening and Rearrangement Studies of this compound
Extensive literature searches for specific studies on the ring-opening and rearrangement reactions of This compound did not yield any direct research articles or detailed experimental data. The stability and reactivity of the pyrazolo[1,5-a]pyrazine core, particularly concerning skeletal transformations, appear to be an area with limited published information.
Similarly, while rearrangements like the Dimroth rearrangement are known in other fused nitrogen-containing heterocyclic systems, there is no documented evidence of this or similar rearrangements occurring in the 4-oxo-4H,5H-pyrazolo[1,5-a]pyrazine ring system. The Dimroth rearrangement typically involves the switching of endocyclic and exocyclic nitrogen atoms, a transformation that has been observed in triazolopyrimidine systems but has not been reported for pyrazolo[1,5-a]pyrazines.
The absence of specific studies in this area suggests that the 4-oxo-4H,5H-pyrazolo[1,5-a]pyrazine scaffold may possess a high degree of stability under a variety of reaction conditions, or that this particular aspect of its chemistry has not yet been a focus of extensive investigation. Further research would be necessary to fully characterize the propensity of This compound to undergo ring-opening or rearrangement reactions.
Derivatization Strategies and Analogue Design Based on the 4 Oxo 4h,5h Pyrazolo 1,5 a Pyrazine Scaffold
Structure-Activity Relationship (SAR) Studies for Pyrazolo[1,5-a]pyrazine (B3255129) Derivatives
The nature and position of substituents on the pyrazolo[1,5-a]pyrazine ring system play a pivotal role in dictating the molecule's interaction with biological targets. Modifications at different positions can significantly influence the compound's electronic properties, lipophilicity, and steric profile, thereby affecting its binding affinity and selectivity. nih.gov For instance, the introduction of different functional groups can lead to the formation of specific hydrogen bonds, hydrophobic interactions, or electrostatic interactions with amino acid residues within a target protein's binding site. mdpi.commdpi.com
In related pyrazolo[1,5-a]pyrimidine (B1248293) systems, which share a common pyrazole (B372694) ring, the N1 atom of the pyrazole moiety has been shown to form hydrogen bonds with key amino acid residues like methionine in the hinge region of protein kinases. mdpi.com The strategic placement of substituents can also optimize the molecule's orientation to minimize steric hindrance and enhance binding. mdpi.com For example, the addition of a morpholine (B109124) group at a specific position has been shown to improve selectivity by reducing off-target effects. mdpi.com
The electronic nature of the substituents is also a critical factor. Electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) can modulate the electron density of the heterocyclic core, which in turn affects its reactivity and interaction with biological macromolecules. rsc.org For example, in a study on pyrazolo[1,5-a]pyrimidines, EDGs at position 7 were found to enhance both absorption and emission properties, indicating a significant electronic influence on the fused ring system. rsc.org
| Position of Substitution | Type of Substituent | Observed Impact on Molecular Interaction |
| Pyrazole N1 | Hydrogen bond donors/acceptors | Can form crucial hydrogen bonds with hinge region residues of kinases. mdpi.com |
| Pyrazine (B50134) Ring | Bulky/hydrophobic groups | Can occupy hydrophobic pockets and enhance binding affinity. mdpi.com |
| Pyrazine Ring | Polar/charged groups | Can engage in electrostatic interactions and improve aqueous solubility. nih.gov |
| Various | Electron-donating/withdrawing groups | Modulates the electronic properties of the scaffold, affecting target engagement. nih.govrsc.org |
This table is illustrative and based on general principles of SAR for related heterocyclic systems.
Systematic exploration of functional group diversity at key positions of the 4-oxo-4H,5H-pyrazolo[1,5-a]pyrazine scaffold is a cornerstone of analogue design. The C-7 position, bearing the carbaldehyde group in the parent compound, is a particularly attractive site for modification. The aldehyde functionality can be readily transformed into a wide array of other functional groups, including but not limited to, amines, amides, alcohols, and carboxylic acids, each imparting unique properties to the molecule.
A straightforward formylation at position 7 of pyrazolo[1,5-a]pyrazine derivatives has been reported, leading to the formation of aminals that can be hydrolyzed to the corresponding aldehydes. researchgate.net This provides a direct route to introduce the carbaldehyde group, which can then serve as a handle for further derivatization.
| Position for Derivatization | Potential Functional Groups | Rationale for Modification |
| C-7 (Carbaldehyde) | Amine, Amide, Alcohol, Carboxylic Acid, Heterocycles | Introduce new interaction points (H-bonding, ionic), alter solubility, and explore new chemical space. researchgate.net |
| C-5 | Alkyl, Aryl, Heteroaryl | Modulate lipophilicity and steric bulk to optimize binding pocket interactions. nih.gov |
| C-6 | Amines, Alkyl chains | Influence molecular conformation and provide additional points for hydrogen bonding. nih.gov |
This table outlines potential derivatization strategies at key positions of the scaffold.
Synthetic Access to Novel 4-oxo-4H,5H-pyrazolo[1,5-a]pyrazine Analogues
The synthesis of novel analogues of 4-oxo-4H,5H-pyrazolo[1,5-a]pyrazine is essential for exploring the chemical space around this scaffold and identifying compounds with improved biological profiles. Various synthetic strategies have been developed to enable the targeted modification of the core structure and the introduction of diverse chemical moieties.
Targeted modifications of the pyrazolo[1,5-a]pyrazine scaffold are guided by an understanding of the molecular interactions required for binding to a specific biological target. This often involves the use of computational modeling and structural biology to design analogues that can form specific interactions with key amino acid residues in the target's active site.
A common strategy involves the reaction of ethyl 1-(2-oxo-2-phenylethyl)-3-phenyl-1H-pyrazole-5-carboxylate derivatives with amines to synthesize substituted pyrazolo[1,5-a]pyrazin-4(5H)-ones. nih.gov This approach allows for the introduction of various substituents at the C-5 and C-6 positions, enabling the exploration of different steric and electronic environments to achieve optimal molecular recognition.
Combinatorial chemistry provides a powerful tool for the rapid generation of large libraries of related compounds, facilitating the efficient exploration of SAR. mdpi.com The pyrazolo[1,5-a]pyrazine scaffold is well-suited for combinatorial library design due to its synthetic tractability and the presence of multiple points for diversification. nih.gov
The design of combinatorial libraries of fused pyrazoles often involves a multi-component reaction approach, where different building blocks are combined in a systematic manner to generate a diverse set of final products. nih.gov For example, a library of pyrazole-based structures can be generated through scaffold decoration, where a common core is functionalized with a variety of substituents. nih.gov Solid-phase synthesis is another valuable technique for combinatorial library generation, as it simplifies the purification process and allows for the use of excess reagents to drive reactions to completion. mdpi.comnih.gov
| Library Design Principle | Application to Pyrazolo[1,5-a]pyrazine Scaffold |
| Scaffold Decoration | A common 4-oxo-4H,5H-pyrazolo[1,5-a]pyrazine core is synthesized, followed by the parallel introduction of diverse substituents at positions like C-7, C-5, and C-6. nih.gov |
| Multi-component Reactions | Combining different aminopyrazoles, dicarbonyl compounds, and other building blocks in a one-pot reaction to generate a library of diverse pyrazolo[1,5-a]pyrazine analogues. nih.gov |
| Solid-Phase Synthesis | The pyrazole or pyrazine precursor is attached to a solid support, allowing for sequential reactions and purifications to build the final library of compounds. mdpi.comnih.gov |
This table summarizes key principles for the design of combinatorial libraries based on the fused pyrazole scaffold.
The introduction of complex molecular moieties onto the pyrazolo[1,5-a]pyrazine scaffold can be achieved through a variety of modern synthetic methodologies. Palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig amination, are particularly useful for forming carbon-carbon and carbon-heteroatom bonds, enabling the attachment of a wide range of aryl, heteroaryl, and amine substituents. nih.gov
Click chemistry, with its high efficiency and functional group tolerance, also offers a powerful tool for the derivatization of the pyrazolo[1,5-a]pyrazine core. nih.gov Furthermore, ring-closing metathesis and other cyclization strategies can be employed to construct more complex, polycyclic systems based on the pyrazolo[1,5-a]pyrazine template. The choice of synthetic methodology depends on the desired complexity of the target molecule and the functional groups already present on the scaffold.
Theoretical and Computational Investigations of 4 Oxo 4h,5h Pyrazolo 1,5 a Pyrazine 7 Carbaldehyde
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. Methods like Density Functional Theory (DFT) are routinely employed to model the behavior of electrons within a molecule, thereby predicting its structure, stability, and reactivity.
The electronic character of 4-oxo-4H,5H-pyrazolo[1,5-a]pyrazine-7-carbaldehyde is defined by its fused aromatic rings and electron-withdrawing substituents. An analysis of its electronic structure, typically performed using DFT, reveals the distribution of electron density and the nature of its frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).
For the related pyrazolo[1,5-a]pyrimidine (B1248293) scaffold, DFT and Time-Dependent DFT (TD-DFT) calculations have shown that substituents on the fused ring system significantly modulate the molecule's electronic and photophysical properties. rsc.orgrsc.org The introduction of an electron-withdrawing carbaldehyde group at the 7-position, along with the oxo group at position 4, is expected to lower the energy levels of both the HOMO and LUMO. The HOMO-LUMO energy gap is a critical parameter, as it relates to the molecule's chemical reactivity and kinetic stability. A smaller gap generally implies higher reactivity.
The distribution of these orbitals is also key. The HOMO is typically located on the more electron-rich portions of the molecule, indicating sites susceptible to electrophilic attack. Conversely, the LUMO resides on electron-deficient areas, highlighting potential sites for nucleophilic attack. For this specific compound, the electron-withdrawing nature of the carbonyl and aldehyde groups likely concentrates the LUMO density around the C4 and C7 positions and the aldehyde carbon, making them electrophilic centers.
Table 1: Summary of Common Quantum Chemical Methods and Predicted Electronic Properties
| Computational Method | Basis Set | Properties Calculated | Predicted Insights for the Target Compound |
|---|---|---|---|
| DFT (B3LYP) | 6-311G(d,p) | HOMO/LUMO energies, Electron density, Electrostatic potential | Lowered HOMO/LUMO energies due to electron-withdrawing groups; significant charge polarization. |
| TD-DFT | 6-311++G(2d,2p) | Electronic transitions, Absorption spectra | Prediction of UV-Vis absorption maxima, influenced by intramolecular charge transfer (ICT). rsc.org |
| GIAO-DFT | --- | NMR chemical shifts | Theoretical prediction of 1H and 13C NMR spectra to aid in structural assignment. researchgate.net |
DFT studies are instrumental in predicting a molecule's reactivity. By calculating parameters such as molecular electrostatic potential (MEP) maps and Fukui functions, researchers can identify the most probable sites for chemical reactions.
Recent computational work on pyrazolo[1,5-a]pyrazine (B3255129) derivatives has demonstrated that the C7–H bond is the most acidic C–H group in the scaffold. researchgate.net This was determined by calculating the pKa values, which showed that the acidity at position 7 is not significantly dependent on other substituents. researchgate.net This finding is directly relevant to this compound, as it implies that the proton of the aldehyde group is the most likely to be abstracted under basic conditions, which could initiate subsequent reactions. This inherent reactivity at position 7 is exploited in synthetic routes to create 7-carbaldehyde derivatives from the parent scaffold. researchgate.net
Furthermore, DFT calculations can elucidate entire reaction mechanisms. For related nitrogen-containing heterocyclic systems, computational studies have successfully rationalized the regioselectivity of reactions by comparing the activation energies of different possible pathways. mdpi.com Such an approach could be used to predict the outcomes of, for example, nucleophilic additions to the aldehyde group versus the ketone group, or to explore potential cycloaddition reactions involving the fused ring system.
Molecular Modeling and Dynamics Simulations
While quantum chemical calculations describe the static properties of a single molecule, molecular modeling and dynamics simulations provide insights into its physical behavior, flexibility, and interactions with other molecules over time.
The pyrazolo[1,5-a]pyrazine core is a rigid, planar system, which limits its conformational flexibility. mdpi.com However, some degree of conformational freedom exists, primarily concerning the orientation of the substituent at position 7. The carbaldehyde group can rotate around the C7-C(aldehyde) single bond.
Computational methods, such as molecular mechanics (MM) or DFT geometry optimizations, can be used to determine the preferred orientation of this group. It is likely that the lowest energy conformation involves the aldehyde group being coplanar with the fused ring system to maximize electronic conjugation. Conformational analysis of related, but more flexible, tetrahydropyrazolo[1,5-a]pyrimidine systems has shown that even subtle changes in substituent orientation can lead to distinct, stable conformers, which can be crucial for biological activity. mdpi.com For the target compound, understanding the rotational barrier of the aldehyde group could be important for modeling its interactions within a constrained environment like an enzyme's active site.
Given the prevalence of the pyrazolo[1,5-a]pyrimidine and related pyrazole-fused scaffolds as enzyme inhibitors, molecular docking is a critical computational tool for studying this compound. nih.gov Docking simulations predict the preferred binding orientation of a ligand within a protein's active site and estimate the strength of the interaction.
Derivatives of the closely related pyrazolo[1,5-a]pyrimidine and pyrazolo[1,5-a] rsc.orgrsc.orgekb.egtriazine scaffolds have been extensively studied as inhibitors of various protein kinases, such as Cyclin-Dependent Kinase 2 (CDK2) and Tropomyosin Receptor Kinases (Trks). ekb.egnih.govnih.govmdpi.com In these studies, docking simulations revealed that the fused heterocyclic core often forms crucial hydrogen bonds with backbone residues in the hinge region of the kinase active site. mdpi.combiorxiv.org
For this compound, the nitrogen atoms of the pyrazole (B372694) and pyrazine (B50134) rings, along with the carbonyl oxygen and the aldehyde group, provide multiple points for hydrogen bonding. Docking this molecule into various kinase active sites would likely show these groups acting as hydrogen bond acceptors or donors, anchoring the ligand. The planar ring system would engage in hydrophobic and π-π stacking interactions with aromatic residues in the binding pocket. mdpi.com Such simulations provide a structural hypothesis for observed biological activity and can guide the design of more potent and selective inhibitors. nih.govresearchgate.net
Table 2: Representative Docking Studies on Pyrazolo[1,5-a]pyrazine and Related Scaffolds
| Scaffold | Target Enzyme | Key Predicted Interactions | Reference |
|---|---|---|---|
| Pyrazolo[1,5-a]pyrimidine | CDK2 | H-bond with Leu83 in the phosphate (B84403) binding area. | ekb.eg |
| Pyrazolo[1,5-a] rsc.orgrsc.orgekb.egtriazine | CDK2 (roscovitine site) | Binding mode analysis within the ATP-binding pocket. | nih.gov |
| Pyrazolo[1,5-a]pyrimidine | TRKA Kinase | Hinge interaction with Met592; hydrophobic interactions. | mdpi.com |
| Pyrazolo[1,5-a]quinazoline | JNK3, p38α, ERK2 | H-bonds involving sulfonamide/sulfoxide groups and key residues (e.g., Glu71). | nih.govmdpi.com |
| Pyrazolo[3,4-d]pyrimidin-4-one | PDE5 | Investigation of binding mode compared to known inhibitors like vardenafil. | researchgate.net |
Computational methods are essential for developing quantitative structure-activity relationship (QSAR) models. QSAR studies aim to correlate the chemical structure of a series of compounds with their biological activity. By calculating various molecular descriptors (e.g., electronic, steric, and hydrophobic properties), a mathematical model can be built to predict the activity of new, unsynthesized compounds.
For scaffolds like pyrazolo[1,5-a]pyrimidine, SAR studies have identified key structural features that are crucial for potency and selectivity against targets like Trk kinases. mdpi.com These studies highlight that the core scaffold is essential for hinge binding, while substituents at different positions fine-tune potency and selectivity. mdpi.com
A computational SAR study on this compound and its analogues would involve calculating descriptors such as:
Electronic Descriptors: Dipole moment, partial atomic charges, HOMO/LUMO energies.
Steric Descriptors: Molecular volume, surface area, specific shape indices.
Hydrophobic Descriptors: LogP (partition coefficient).
These descriptors would be used to build a regression model against experimentally determined biological activity (e.g., IC₅₀ values). Such a model would quantify the importance of the oxo and carbaldehyde groups for activity and guide further structural modifications to optimize the compound's therapeutic potential. researchgate.net
Mechanistic Biological Research Applications of Pyrazolo 1,5 a Pyrazine Derivatives
Molecular Target Identification and Validation in Biochemical Systems
Derivatives of the pyrazolo[1,5-a]pyrazine (B3255129) and pyrazolo[1,5-a]pyrimidine (B1248293) cores are widely recognized for their interaction with key enzymes in cellular signaling, particularly protein kinases. nih.govresearchgate.net These interactions are fundamental to their application in biochemical research for identifying and validating molecular targets.
The primary mechanism by which pyrazolo[1,5-a]pyrazine and related derivatives exert their effects is through the inhibition of protein kinases, which are crucial regulators of cellular signaling pathways. nih.gov These heterocyclic compounds have been identified as potent inhibitors of a wide range of kinases, including Tropomyosin receptor kinases (Trks), Phosphoinositide 3-kinases (PI3Ks), and Janus kinases (JAKs). mdpi.commdpi.comgoogle.com
Most pyrazine-based kinase inhibitors function as ATP-competitive inhibitors. nih.gov They are designed to bind to the ATP-binding pocket of the kinase, preventing the phosphorylation of substrate proteins and thereby blocking downstream signaling. nih.govrsc.org The rigid, planar structure of the pyrazolo[1,5-a]pyrimidine scaffold is well-suited for fitting into this pocket. nih.gov In addition to competitive inhibition, some derivatives have been shown to act as allosteric inhibitors, binding to a site distinct from the ATP pocket to modulate kinase activity. nih.govrsc.org
Research has led to the development of highly potent inhibitors based on this scaffold. For example, certain macrocyclic pyrazolo[1,5-a]pyrimidine derivatives show potent inhibition of TrkA, TrkB, and TrkC with IC₅₀ values in the low nanomolar range. mdpi.com
| Compound | Target Kinase | Inhibitory Concentration (IC₅₀) | Reference |
|---|---|---|---|
| Compound 22 (5-azabicyclohexane-substituted) | TrkA | 3 nM | mdpi.com |
| Compound 22 (5-azabicyclohexane-substituted) | TrkB | 14 nM | mdpi.com |
| Compound 22 (5-azabicyclohexane-substituted) | TrkC | 1 nM | mdpi.com |
| Compound 23 (Macrocyclic) | TrkA (KM12 cells) | 0.1 nM | mdpi.com |
| Compound 24 (Macrocyclic) | TrkA (KM12 cells) | 0.2 nM | mdpi.com |
| CPL302253 (54) | PI3Kδ | 2.8 nM | mdpi.com |
The efficacy and selectivity of pyrazolo[1,5-a]pyrazine derivatives as kinase inhibitors are determined by their specific interactions within the enzyme's active site. Structure-activity relationship (SAR) studies have elucidated the key molecular interactions responsible for binding affinity. rsc.org
A crucial interaction for many pyrazolo[1,5-a]pyrimidine-based inhibitors is the formation of a hydrogen bond with the hinge region of the kinase, a flexible loop connecting the N- and C-lobes of the enzyme. nih.gov For instance, the pyrazolo[1,5-a]pyrimidine moiety was found to be essential for forming a hinge interaction with the Met592 residue in Trk kinases. nih.gov
While the pyrazolo[1,5-a]pyrazine scaffold is extensively documented as a source of protein kinase inhibitors, its application in the study of protein phosphatase modulation is not well-established in the available scientific literature. Research has predominantly focused on the "on" switches of cell signaling (kinases) rather than the "off" switches (phosphatases) for this class of compounds. Therefore, the role of these derivatives, including 4-oxo-4H,5H-pyrazolo[1,5-a]pyrazine-7-carbaldehyde, as direct modulators of phosphatases like Protein Phosphatase 2A (PP2A) remains an under-investigated area.
Cellular Pathway Perturbation Studies (at the molecular/signaling level)
By inhibiting specific kinases, pyrazolo[1,5-a]pyrazine derivatives serve as valuable tools to perturb and study cellular signaling pathways at the molecular level. This allows researchers to dissect complex signaling cascades and understand their roles in various physiological and pathological processes.
The inhibition of kinases by pyrazolo[1,5-a]pyrazine derivatives has direct consequences on downstream signaling cascades that regulate fundamental cellular processes like proliferation, differentiation, and apoptosis. google.com For example, by targeting JAK kinases, these compounds can disrupt the JAK-STAT signaling pathway. google.com This pathway is critical for transmitting signals from cytokines and growth factors to the nucleus to activate gene transcription involved in immunity and cell growth. google.com
Derivatives of the related pyrazolo[1,5-a]quinazoline scaffold have been shown to inhibit lipopolysaccharide (LPS)-induced nuclear factor κB (NF-κB) transcriptional activity. nih.gov Pharmacophore mapping predicted that these compounds may be ligands for mitogen-activated protein kinases (MAPKs) such as ERK2, p38α, and JNK3, which are central regulators of the cellular response to stress and inflammatory signals. nih.gov Similarly, pyrazolo[1,5-a]pyrazine-4(5H)-one derivatives have demonstrated antiproliferative effects in lung adenocarcinoma cell lines, indicating their ability to interfere with pathways controlling cell proliferation. nih.gov
Applications as Biochemical Probes
The functionalization of the pyrazolo[1,5-a]pyrazine core is key to its application in mechanistic research. The specific compound this compound is distinguished by its carbaldehyde (aldehyde) group at the 7-position.
Recent research has detailed a straightforward method for formylation at this exact position on the pyrazolo[1,5-a]pyrazine scaffold, yielding the corresponding 7-carbaldehydes. researchgate.net The aldehyde is a versatile and reactive functional group in organic chemistry. Its presence suggests that this compound is likely a valuable synthetic intermediate for creating more complex biochemical probes. For example, the aldehyde group can be used in reactions to attach:
Fluorescent tags: to visualize the localization of the inhibitor within cells or tissues.
Biotin or affinity tags: for use in affinity chromatography to pull down and identify the specific protein targets of the compound.
Photo-reactive groups: to create photo-affinity labels that can be used to covalently cross-link the inhibitor to its target protein upon UV irradiation, facilitating target identification.
Therefore, while not a probe itself, this compound serves as a crucial building block for developing sophisticated chemical tools to investigate biological systems. researchgate.net
Future Research Directions and Translational Perspectives for 4 Oxo 4h,5h Pyrazolo 1,5 a Pyrazine 7 Carbaldehyde
Innovations in Synthetic Strategies for Enhanced Accessibility and Efficiency
The accessibility of 4-oxo-4H,5H-pyrazolo[1,5-a]pyrazine-7-carbaldehyde and its derivatives is paramount for extensive research and development. While established methods exist for the synthesis of the pyrazolo[1,5-a]pyrazine (B3255129) core, future research should focus on developing more efficient, scalable, and environmentally benign strategies. ias.ac.inresearchgate.net
Key areas for innovation include:
Multicomponent Reactions (MCRs): Designing novel one-pot, multicomponent reactions could significantly enhance synthetic efficiency. nih.govbeilstein-journals.org MCRs are distinguished by their high atom economy and ability to generate complex molecules from simple, readily available precursors in a single step, which is a powerful alternative for synthesizing complex organic molecules. nih.gov
Microwave-Assisted Synthesis: The use of microwave irradiation can dramatically reduce reaction times and improve yields compared to conventional heating methods. nih.gov This technique has been successfully applied to obtain various pyrazolo[1,5-a]pyrimidine (B1248293) derivatives and holds promise for the synthesis of the target compound. nih.gov
Green Chemistry Approaches: The development of synthetic routes using deep eutectic solvents (DES) or other environmentally friendly solvents can reduce waste and improve the sustainability of the synthesis process. ias.ac.in These methods offer advantages such as high yields and simple work-up procedures. ias.ac.in
Flow Chemistry: Continuous flow synthesis offers precise control over reaction parameters, leading to improved safety, scalability, and product consistency. Adapting synthetic routes for the pyrazolo[1,5-a]pyrazine core to flow chemistry could facilitate large-scale production for further studies.
| Synthetic Strategy | Key Advantages | Relevant Scaffold | Reference |
| Multicomponent Reactions | High atom/step economy, complexity from simple precursors. | Pyrazolo[1,5-a]pyrimidine | nih.govnih.gov |
| Microwave-Assisted Synthesis | Reduced reaction times, improved yields. | Pyrazolo[1,5-a]pyrimidine | nih.gov |
| Deep Eutectic Solvents (DES) | Environmentally benign, high yield, simple work-up. | Pyrazolo[1,5-a]pyrimidine | ias.ac.in |
| C-H Functionalization | Regioselective derivatization under mild conditions. | Pyrazolo[1,5-a]pyrazine | researchgate.net |
| Alkyne Cyclization | Novel route to pyrazolo[1,5-a]pyrazine-4(5H)-one derivatives. | Pyrazolo[1,5-a]pyrazine | nih.gov |
Advanced Computational Prediction and Rational Design
Computational chemistry provides powerful tools for accelerating the discovery and optimization of novel compounds. For this compound, computational methods can guide rational design efforts for various applications.
Future computational research should focus on:
Molecular Docking and Dynamics: These simulations can predict the binding modes and affinities of the compound and its derivatives with various biological targets, such as protein kinases or viral enzymes. rsc.org Such studies are crucial for understanding structure-activity relationships (SAR) and designing more potent and selective inhibitors. nih.gov For instance, molecular docking has been used to explore the binding of pyrazolo[1,5-a]pyrimidine derivatives to CDK2 and TRKA kinases, revealing binding modes similar to known inhibitors. rsc.org
Quantum Chemistry Calculations (DFT/TD-DFT): Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) are essential for predicting the electronic and photophysical properties of molecules. rsc.orgnbinno.com These calculations can help in designing derivatives with tailored absorption and emission wavelengths, making them suitable for applications in materials science, such as fluorescent probes or components for organic light-emitting devices (OLEDs). nbinno.comnih.gov Electronic structure analysis has revealed that electron-donating groups at position 7 of the fused ring can significantly enhance absorption and emission intensities. rsc.orgnbinno.com
ADMET Prediction: In silico prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is crucial in the early stages of drug discovery. nih.gov Theoretical ADMET studies on related pyrazolopyrazine derivatives have predicted suitable pharmacokinetic profiles, highlighting the utility of this approach. nih.gov
| Computational Method | Application Area | Key Insights Provided | Reference |
| Molecular Docking | Medicinal Chemistry | Prediction of binding modes, Structure-Activity Relationships (SAR). | rsc.org |
| DFT/TD-DFT | Materials Science | Prediction of photophysical properties (absorption/emission), electronic structure. | rsc.orgnbinno.com |
| ADMET Prediction | Drug Discovery | Early assessment of pharmacokinetic and toxicity profiles. | nih.gov |
Exploration of Novel Mechanistic Paradigms in Biological Systems
The pyrazole (B372694) and fused pyrazole scaffolds are found in numerous pharmaceutically active compounds, exhibiting a wide array of biological activities, including anticancer, antiviral, and anti-inflammatory properties. mdpi.comekb.egnih.gov Future research on this compound should aim to uncover its specific biological mechanisms.
Potential avenues for exploration include:
Kinase Inhibition: The pyrazolo[1,5-a]pyrimidine scaffold is a well-known "privileged structure" for developing protein kinase inhibitors. nih.gov Derivatives have shown potent activity against targets like CDK2, TRKA, and CDK7. rsc.orgnih.gov Investigating the inhibitory potential of the target compound against a broad panel of kinases could identify novel anticancer or anti-inflammatory agents.
Antiviral Activity: Related scaffolds have been investigated as inhibitors of viral enzymes. For example, 4-oxo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-2-carboxamides were developed as novel HIV-1 integrase inhibitors. mdpi.com Screening the title compound against a range of viral targets could reveal new therapeutic opportunities.
Antiparasitic and Antimicrobial Activity: Various pyrazole derivatives have demonstrated effectiveness against parasites like T. cruzi and Leishmania species, as well as phytopathogenic fungi. nih.govmdpi.com Exploring the activity of this compound in these areas could lead to new treatments for infectious diseases.
Pro-apoptotic Activity: Novel pyrazolo-triazine derivatives have been shown to induce apoptosis in cancer cells by stimulating both extrinsic and intrinsic pathways, involving the increased activity of caspase enzymes. mdpi.com Investigating whether the target compound can induce programmed cell death in cancer cell lines would be a valuable research direction. nih.govlupinepublishers.com
| Biological Target/Activity | Associated Scaffold | Potential Therapeutic Area | Reference |
| Protein Kinase Inhibition (CDK, TRK) | Pyrazolo[1,5-a]pyrimidine | Cancer | rsc.orgnih.gov |
| HIV-1 Integrase Inhibition | Tetrahydropyrazolo[1,5-a]pyrazine | Antiviral | mdpi.com |
| Antiparasitic Activity | Triazolo[1,5-a]pyrimidine | Infectious Disease | mdpi.com |
| Antifungal Activity | Pyrazolo[1,5-a]pyrimidine | Agriculture/Medicine | nih.gov |
| Apoptosis Induction | Pyrazolo-triazine | Cancer | nih.govmdpi.com |
Interdisciplinary Applications Beyond Medicinal Chemistry
The unique structural and electronic properties of fused pyrazole systems make them attractive for applications beyond traditional medicinal chemistry, particularly in materials science. mdpi.comnih.gov The rigid and planar nature of the pyrazolo[1,5-a]pyrimidine core, a close analogue, is a vital feature for optoelectronic applications.
Future research could explore:
Fluorescent Probes and Chemosensors: The photophysical properties of the pyrazolo[1,5-a]pyrimidine scaffold are highly tunable through chemical modification. nih.gov By strategically adding substituents, researchers can fine-tune absorption and emission wavelengths, making these compounds excellent candidates for fluorescent probes in biological imaging or as chemosensors for detecting specific analytes like toxic anions. nih.gov
Organic Light-Emitting Devices (OLEDs): Compounds that exhibit strong solid-state emission are valuable for the development of OLEDs. nbinno.com Certain pyrazolo[1,5-a]pyrimidine derivatives have shown good solid-state emission intensities, suggesting that the pyrazolo[1,5-a]pyrazine core could be engineered for use in next-generation display and lighting technologies. nbinno.com
Non-linear Optics: The electronic properties of this class of compounds suggest they could be useful for applications in non-linear optics, which is crucial for technologies like optical data storage and telecommunications.
| Application Area | Key Property | Tunability Mechanism | Reference |
| Fluorescent Probes | Tunable fluorescence | Substitution at position 7 with electron-donating/withdrawing groups. | rsc.orgnbinno.comnih.gov |
| Chemosensors | Environment-sensitive emission | Interaction with specific analytes causing a change in photophysical properties. | |
| OLEDs | Solid-state emission | Proper structural selection to enhance quantum yields in the solid state (QYSS). | nbinno.com |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
